molecular formula C17H18O B15374680 3,3-Diphenylpentan-2-one CAS No. 34885-21-7

3,3-Diphenylpentan-2-one

Cat. No.: B15374680
CAS No.: 34885-21-7
M. Wt: 238.32 g/mol
InChI Key: CJFMRYGPAAYRMU-UHFFFAOYSA-N
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Description

3,3-Diphenylpentan-2-one is an organic compound with the molecular formula C17H18O and is characterized by a pentan-2-one backbone substituted with two phenyl groups at the 3-position . As a member of the diarylketone family, it presents a unique three-dimensional structure that serves as a valuable scaffold in medicinal chemistry and chemical synthesis. Researchers value this structure for exploring structure-activity relationships (SAR), particularly in the development of novel bioactive molecules . While specific biological data for 3,3-Diphenylpentan-2-one is limited, compounds within this structural class have demonstrated significant research interest. For instance, structurally related 3,3-diarylindoline-2-ones have been investigated as potential anti-cancer agents for their ability to induce phosphorylation of the eukaryotic initiation factor 2α (eIF2α), a key regulator of protein synthesis . This mechanism can reduce the availability of the essential eIF2·GTP·Met-tRNAiMet ternary complex, thereby inhibiting translation initiation and preferentially impacting the expression of oncoproteins . The symmetric substitution pattern on the central carbon makes this compound and its analogs a subject of study for understanding interactions with chiral biological targets. 3,3-Diphenylpentan-2-one is provided as a high-purity material suitable for use in method development, organic synthesis, and as a building block in pharmaceutical research. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic applications.

Properties

CAS No.

34885-21-7

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

3,3-diphenylpentan-2-one

InChI

InChI=1S/C17H18O/c1-3-17(14(2)18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3

InChI Key

CJFMRYGPAAYRMU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : Compounds like 3,3-Diphenylpentan-2-one and its derivatives are critical in synthesizing bioactive molecules. For instance, Career Henan Chemical Co. markets similar ketones as intermediates for antihistamines .
  • Material Science : The diphenyl structure’s stability may be exploited in polymer coatings or UV-stabilizing agents.
  • Synthetic Challenges : Steric hindrance in 3,3-Diphenylpentan-2-one may necessitate optimized reaction conditions (e.g., elevated temperatures or catalysts) for efficient transformations .

Q & A

Q. What are the common synthetic routes for preparing 3,3-Diphenylpentan-2-one?

  • Methodological Answer : The synthesis of 3,3-Diphenylpentan-2-one typically involves Friedel-Crafts acylation or Claisen condensation . For example, Friedel-Crafts acylation of benzene with a β-keto ester derivative can yield the target compound. Structural confirmation is achieved via X-ray crystallography (as demonstrated for analogous chlorophenyl-substituted pentanones in single-crystal studies ). Derivatives like 5-(azocan-1-yl)-4-methyl-3,3-diphenylpentan-2-one (CAS 7475-88-9) highlight the use of nucleophilic substitution to introduce heterocyclic moieties .

Q. What spectroscopic techniques are critical for characterizing 3,3-Diphenylpentan-2-one?

  • Methodological Answer : NMR spectroscopy (¹H/¹³C) is essential for confirming the ketone group and phenyl substituents. For example, the carbonyl carbon in similar compounds (e.g., 2-phenyl-3-pentanone) appears at ~207 ppm in ¹³C NMR . Mass spectrometry (MS) confirms molecular weight (e.g., 162.234 g/mol for 2-phenyl-3-pentanone ), while FT-IR identifies the ketone stretch (~1700 cm⁻¹). Advanced derivatives may require X-ray crystallography to resolve steric effects from bulky substituents .

Q. How can solubility and stability challenges be addressed during experimental design?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as evidenced by studies on structurally complex pentanones . Stability issues due to air-sensitive ketones can be mitigated by inert-atmosphere techniques (N₂/Ar gloveboxes). Long-term storage recommendations from safety data sheets (SDS) advise refrigeration and desiccation to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 3,3-Diphenylpentan-2-one in nucleophilic additions?

  • Methodological Answer : The ortho-substituents on the phenyl rings create steric hindrance, reducing reactivity toward bulky nucleophiles. Comparative studies on analogs (e.g., 2,2,4,4-tetramethyl-3-pentanone, CAS 815-24-7 ) show that electron-donating groups increase carbonyl electrophilicity. Computational modeling (e.g., retrosynthesis tools ) can predict regioselectivity in such reactions.

Q. What strategies resolve discrepancies in reported spectroscopic data for 3,3-Diphenylpentan-2-one derivatives?

Q. How can enantiomeric purity be assessed in chiral derivatives of 3,3-Diphenylpentan-2-one?

  • Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) are preferred for separating enantiomers. For instance, (S)-3-phenylcyclopentanone (P1509 ) uses chiral columns with UV detection. Optical rotation and circular dichroism (CD) complement chromatographic data. Stereochemical assignments in pharmacologically active analogs (e.g., DTXSID70170002 ) rely on X-ray crystallography and synthetic stereocontrol .

Q. What mechanistic insights explain competing pathways in the oxidation/reduction of 3,3-Diphenylpentan-2-one?

  • Methodological Answer : Oxidation (e.g., to carboxylic acids) is mediated by strong oxidizers like KMnO₄ under acidic conditions, while reduction (e.g., to alcohols) uses NaBH₄ or LiAlH₄. Competing pathways are influenced by steric bulk; for example, chlorinated derivatives (e.g., 3-bromo analogs ) exhibit slower kinetics due to halogen electronegativity. Kinetic isotope effects (KIE) and DFT calculations can dissect transition states .

Data Contradiction Analysis

Q. Why do melting points vary across literature for structurally similar pentanone derivatives?

  • Methodological Answer : Variations arise from polymorphism or solvent inclusion during crystallization. For example, 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one (CAS 15462-91-6 ) may form different crystal lattices depending on recrystallization solvents. Consistent reporting requires DSC (differential scanning calorimetry) and controlled crystallization protocols .

Methodological Recommendations

  • Synthesis : Prioritize Friedel-Crafts acylation for simplicity; optimize steric effects using substituent tuning .
  • Characterization : Combine NMR, MS, and X-ray data for unambiguous assignments .
  • Data Validation : Cross-reference public databases (DSSTox, PubChem) to resolve inconsistencies .

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